N-cyclopentyl-2-fluoro-N-methylbenzamide
Description
N-cyclopentyl-2-fluoro-N-methylbenzamide is a fluorinated benzamide derivative characterized by a cyclopentyl group and a methyl group attached to the amide nitrogen, along with a fluorine atom at the ortho position of the benzamide ring. The N-methyl group likely increases lipophilicity, affecting solubility and membrane permeability .
Properties
IUPAC Name |
N-cyclopentyl-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-15(10-6-2-3-7-10)13(16)11-8-4-5-9-12(11)14/h4-5,8-10H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADELRGZJXYCAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features and Molecular Properties
The table below compares N-cyclopentyl-2-fluoro-N-methylbenzamide with five structurally related benzamide derivatives, highlighting substituent variations and their implications:
*Calculated based on molecular formula C₁₄H₁₇FNO.
Electronic and Steric Effects
- Fluorine Substitution: The 2-fluoro group in this compound acts as a weak hydrogen-bond acceptor, similar to analogs in and .
- N-Substituents: The cyclopentyl group offers a balance between steric bulk and flexibility compared to cyclohexyl () or methoxy groups (). The N-methyl group reduces hydrogen-bond donor capacity, which may limit interactions with polar biological targets but improve passive diffusion .
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